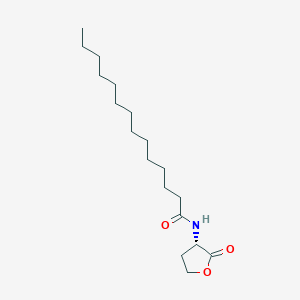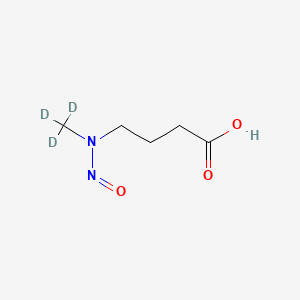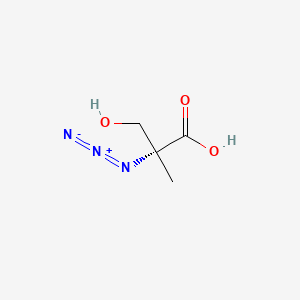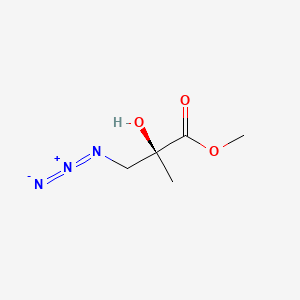
N-tetradecanoyl-L-Homoserine Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tetradecanoyl-L-Homoserine lactone (C14-HSL) is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Molecular Structure Analysis
The molecular formula of N-tetradecanoyl-L-Homoserine lactone is C18H33NO3 . The exact mass is 311.24604391 g/mol .Chemical Reactions Analysis
N-tetradecanoyl-L-Homoserine lactone is involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms .Physical And Chemical Properties Analysis
The molecular weight of N-tetradecanoyl-L-Homoserine lactone is 311.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Quorum Sensing in Bacteria
C14-HSL is a small diffusible signaling molecule involved in quorum sensing, which is a process that allows bacteria to sense population density and modulate gene expression . This plays a crucial role in controlling gene expression and affecting cellular metabolism in bacteria .
Interactions with Eukaryotes
In addition to bacterial communication, N-acyl homoserine lactones (AHLs), including C14-HSL, are involved in interactions with eukaryotes . These interactions can have significant implications in the field of microbiology and cellular biology.
Biofilm Formation
C14-HSL appears later than shorter acyl chain AHLs in developing biofilms . Biofilms are communities of microorganisms that can adhere to surfaces. The formation of biofilms is a key factor in bacterial survival and pathogenicity.
Stimulation of Bacterial Growth
Like other long-chain AHLs, C14-HSL stimulates bacterial growth . This can be particularly important in the study of bacterial life cycles and the development of antibacterial treatments.
Plant-Microbe Interactions
C14-HSL has been found to prime plants for enhanced resistance to biotic and abiotic stress . This suggests that C14-HSL could have potential applications in agriculture, particularly in the development of crops with improved resistance to stress.
6. Proteolytic Activity and Migration in Bacteria C14-HSL alters the proteolytic activity and enhances the migration of some strains of Proteus mirabilis . This could have implications in understanding bacterial motility and the development of treatments for infections caused by Proteus mirabilis.
Mechanism of Action
Target of Action
N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .
Mode of Action
C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .
Biochemical Pathways
C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .
Pharmacokinetics
It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.
Result of Action
The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Action Environment
The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tetradecanoyl-L-Homoserine Lactone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)




![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)


